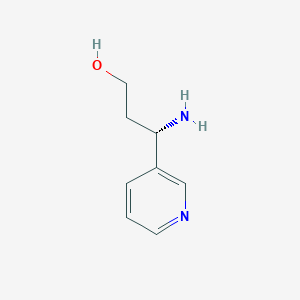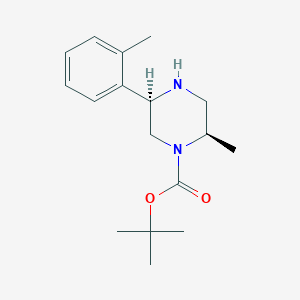
Methyl 17-iodoheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 17-iodoheptadecanoate: is an organic compound belonging to the class of iodinated fatty acid methyl esters It is characterized by a long carbon chain with an iodine atom attached to the 17th carbon and a methyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 17-iodoheptadecanoate can be synthesized through several methods. One common approach involves the iodination of methyl heptadecanoate. This process typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 17th carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 17-iodoheptadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the methyl ester group can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Major Products Formed:
Substitution: Formation of azides, nitriles, and thiols.
Reduction: Formation of heptadecane.
Oxidation: Formation of heptadecanoic acid.
Scientific Research Applications
Methyl 17-iodoheptadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 17-iodoheptadecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in lipid metabolism, such as lipases and esterases, leading to its hydrolysis and subsequent incorporation into metabolic pathways.
Pathways Involved: Once hydrolyzed, the resulting fatty acid can be further metabolized through β-oxidation, contributing to energy production and biosynthesis of other lipids.
Comparison with Similar Compounds
Methyl 17-bromoheptadecanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 17-chloroheptadecanoate: Contains a chlorine atom, leading to distinct chemical properties and reactivity compared to the iodine derivative.
Uniqueness: Methyl 17-iodoheptadecanoate is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to other halogens result in different reaction kinetics and mechanisms, making this compound valuable in specialized applications .
Properties
Molecular Formula |
C18H35IO2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 17-iodoheptadecanoate |
InChI |
InChI=1S/C18H35IO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI Key |
HSTYZZYLWTXLEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


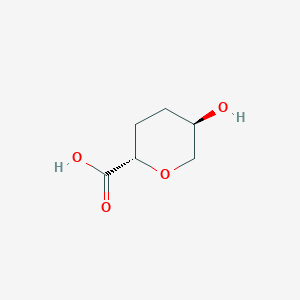
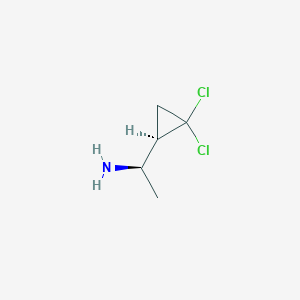
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
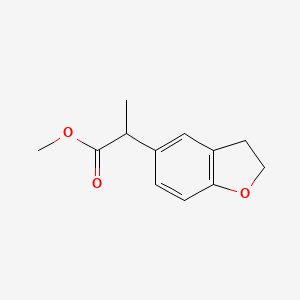
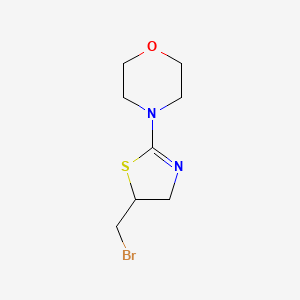
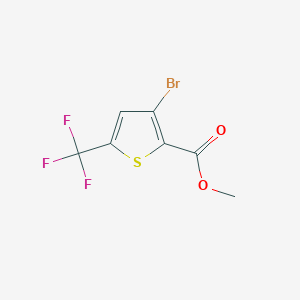
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
